abacopterin A

Description

Properties

Molecular Formula |

C26H30O10 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

[(3S,5R,6S,7S,8R,10S,12S)-6,7,16-trihydroxy-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-trien-5-yl]methyl acetate |

InChI |

InChI=1S/C26H30O10/c1-11-20(28)12(2)24-19-17(9-16(33-23(11)19)14-5-7-15(31-4)8-6-14)34-25-22(30)21(29)18(10-32-13(3)27)35-26(25)36-24/h5-8,16-18,21-22,25-26,28-30H,9-10H2,1-4H3/t16-,17-,18+,21+,22-,25+,26-/m0/s1 |

InChI Key |

IFELYQDGJJZHIW-KPBPQVAGSA-N |

Isomeric SMILES |

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O |

Canonical SMILES |

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O |

Synonyms |

abacopterin A |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis of Abacopterin A

Executive Summary

Abacopterin A is a highly complex, bioactive flavan-4-ol glycoside isolated primarily from the rhizomes of the fern Abacopteris penangiana[1]. In the landscape of natural product drug discovery, Abacopterin A has garnered significant attention due to its potent anti-inflammatory properties—specifically its ability to inhibit NF-κB expression—and its hypolipidemic effects[2][3].

From a structural chemistry perspective, Abacopterin A presents a fascinating analytical challenge. Unlike standard flavonoids, it features an unusual seven-membered dioxepine ring formed by a dual linkage between the aglycon and the sugar moiety: a standard glycosidic bond at C-5 and a rare ether linkage between C-4 of the flavan core and C-2'' of the glucopyranoside[4][5]. This whitepaper provides an in-depth technical guide to the molecular architecture, stereochemical elucidation, and validated isolation protocols for Abacopterin A.

Molecular Architecture & Stereochemical Elucidation

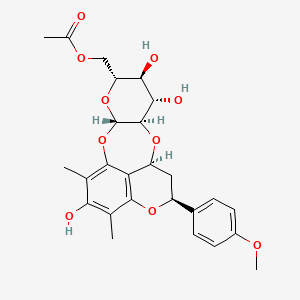

The complete chemical designation for Abacopterin A is (2S,4S)-6,8-dimethyl-7-hydroxy-4'-methoxy-4,2''-oxidoflavan-5-O-β-D-6-O-acetyl-glucopyranoside [4]. Its molecular formula is C26H30O10, corresponding to a molecular weight of 502.1839 g/mol [4][6].

The 4,2''-Oxidoflavan Bridge

The defining structural hallmark of Abacopterin A is the highly strained seven-membered ring bridging the aglycon and the sugar[5]. In addition to the anomeric carbon (C-1'') bonding to the C-5 oxygen of the aglycon, the C-2'' hydroxyl of the sugar forms an ether linkage with the C-4 position of the flavan-4-ol core[5]. Due to the inherent ring strain of this fused dioxepine-sugar system, the molecule is sensitive to acidic conditions; treatment with weak acids readily cleaves the ether linkage, leading to structural rearrangement or degradation[5].

Stereochemical Assignment Logic

Determining the absolute configuration of molecules with fused, strained ring systems requires a multi-tiered spectroscopic approach. The elucidation of the (2S, 4S) configuration relies on the triangulation of J-coupling, 2D ROESY, and Electronic Circular Dichroism (ECD)[4][5].

-

Relative Stereochemistry via J-Coupling: The coupling constants for the protons at the chiral centers (H-2 and H-4) provide the first clue. An observed broad doublet for H-2 ( J=11.0 Hz) and H-4 ( J=7.8 Hz) strongly suggests a cis-relationship between these two protons[4][5].

-

Spatial Confirmation via ROESY: Because mid-sized molecules (Mw ~500) often fall into a regime where standard NOE signals cross zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is strictly required. Strong cross-peaks between H-4/H-2'' and H-4/H-2 definitively lock the spatial proximity of these protons, confirming the cis-geometry on the rigid flavan core[4].

-

Absolute Configuration via ECD: NMR alone cannot distinguish enantiomers. To assign the absolute (2S, 4S) configuration, the experimental Circular Dichroism (CD) spectrum is analyzed. Abacopterin A exhibits diagnostic negative Cotton effects at 226 nm ( Δϵ=−6.83 ) and 279 nm ( Δϵ=−1.69 ), which unambiguously dictate the 2S, 4S absolute configuration when compared to quantum mechanical TD-DFT calculations or known standards[4][5].

Caption: Logical framework for determining the (2S, 4S) absolute configuration of Abacopterin A.

Validated Experimental Protocols

To ensure scientific integrity, isolation and characterization must operate as a self-validating system. The following protocols detail the causality behind each methodological choice.

Protocol 1: Orthogonal Isolation and Purification

Causality: Plant rhizome extracts are highly complex matrices containing lipids, polymeric tannins, and structurally similar flavonoids. A single chromatographic mode is insufficient. We utilize an orthogonal strategy: liquid-liquid partitioning (polarity) → Silica (adsorption) → Sephadex LH-20 (size/aromaticity) → RP-C18 (hydrophobicity)[5].

Step-by-Step Methodology:

-

Extraction: Macerate dried rhizomes of Abacopteris penangiana in 100% Methanol (MeOH) at room temperature to ensure complete extraction of polar glycosides[5]. Concentrate under reduced pressure.

-

Solvent Partitioning: Suspend the crude extract in H2O and partition sequentially with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[5]. Validation: Abacopterin A partitions primarily into the EtOAc fraction due to its intermediate polarity (aglycon + single acetylated sugar)[5].

-

Silica Gel Chromatography: Load the EtOAc fraction onto a 200-300 mesh silica gel column. Elute with a gradient of CHCl3-MeOH (from 50:1 to 5:1)[5].

-

Sephadex LH-20 Filtration: Pool fractions containing the target mass and pass through a Sephadex LH-20 column eluted with MeOH-CHCl3 (3:2)[5]. Causality: This step is critical to remove polymeric tannins that would irreversibly foul the downstream HPLC columns.

-

RP-C18 HPLC Purification: Perform final purification on a Reverse-Phase C18 column (230-400 mesh) using an isocratic or shallow gradient of MeOH-H2O (e.g., 4:3)[5].

-

Self-Validation Check: Prior to NMR, analyze the isolated white needles via High-Resolution Electron Impact Mass Spectrometry (HREIMS). Proceed only if the molecular ion peak is observed at m/z 502.1854 [M]+ ( ± 5 ppm)[4].

Caption: Workflow for the orthogonal isolation and purification of Abacopterin A.

Protocol 2: Spectroscopic Characterization (NMR & ECD)

Causality: The highly strained ether bridge requires precise solvent selection to prevent line broadening in NMR. Acetone- d6 is selected over Methanol- d4 to prevent rapid deuterium exchange of the C-7 hydroxyl proton and to provide optimal dispersion of the sugar proton signals[4].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of pure Abacopterin A in 0.6 mL of anhydrous Acetone- d6 [4].

-

1D & 2D NMR Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra[4]. Run HSQC to map direct C-H bonds, HMBC to confirm the glycosidic and ether linkages (specifically looking for correlations between C-4 and H-2''), and ROESY (mixing time ~300 ms) to establish the spatial proximity of H-4, H-2, and H-2''[4][5].

-

ECD Acquisition: Dissolve a micro-fraction in spectroscopic-grade MeOH ( c≈0.0032 g/mL). Scan from 200 nm to 400 nm using a 1 mm quartz cuvette. Record the negative Cotton effects at 226 nm and 279 nm to validate the absolute configuration[4].

Quantitative Data Summaries

The following tables synthesize the critical physicochemical and spectroscopic data required to verify the identity of Abacopterin A.

Table 1: Physicochemical and Optical Properties [4][6]

| Property | Value / Description |

| Physical State | White needles |

| Melting Point | 188 – 190 °C |

| Specific Rotation [α]D25 | -15 ( c 0.25, MeOH) |

| UV λmax (MeOH) | 227 nm ( logϵ 4.35), 274 nm (3.45), 280 nm (3.42) |

| IR νmax (KBr) | 3420, 2879, 1724, 1613, 1516, 1251, 1136, 824 cm −1 |

| HREIMS ( m/z ) | 502.1854 [M]+ (Calculated for C26H30O10: 502.1839) |

Table 2: Diagnostic 1H and 13C NMR Signals (Acetone- d6 ) [4][5]

| Position | 1H NMR ( δ , multiplicity, J in Hz) | Structural Significance |

| H-2 | ~5.00 - 5.50 (brd, J=11.0 Hz) | Defines cis-relationship with H-4 |

| H-4 | ~4.50 - 4.90 (brd, J=7.8 Hz) | Anchor point for the 4,2''-oxido bridge |

| H-1'' (Anomeric) | 4.38 (d, J=7.2 Hz) | Confirms β -D-glucopyranoside linkage |

| H-2', H-6' | 7.44 (d, J=8.8 Hz) | para-substituted B-ring aromatic protons |

| H-3', H-5' | 6.96 (d, J=8.8 Hz) | para-substituted B-ring aromatic protons |

| -OCH3 (C-4') | 3.80 (s) | Methoxy group on the B-ring |

| -CH3 (C-6, C-8) | 2.01 (s), 2.14 (s) | A-ring methyl substituents |

| Acetyl -CH3 | 2.05 (s) | Acetyl group attached to C-6'' of sugar |

(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature calibration of the spectrometer. The coupling constants are the primary diagnostic tool.)

Synthetic and Mechanistic Insights

Given the potent biological activity of Abacopterin A and its congeners (Abacopterins B-D), synthetic access to its core skeleton is of high interest to medicinal chemists[1][2]. The primary synthetic hurdle is the construction of the benzo[1,4]dioxepine core—the seven-membered ring bridging the A/C rings of the flavan and the sugar[7].

Recent advances have demonstrated that an efficient protocol for synthesizing the core skeleton of Abacopterin A involves a Palladium-catalyzed Heck reaction [7]. By utilizing o-halo-aryl-oxa tethered vinylogous carbonates, chemists can stereoselectively force the cyclization to form the benzo[1,4]heterocycle[7]. This methodology circumvents the thermodynamic instability of the 4,2''-oxido bridge observed during natural product isolation, providing a scalable pathway for structure-activity relationship (SAR) studies of Abacopterin-derived anti-inflammatory agents.

References

-

Flavan-4-ol Glycosides from the Rhizomes of Abacopteris penangiana Source: Journal of Natural Products (ACS Publications) URL:[Link]

-

Flavanols from Nature: A Phytochemistry and Biological Activity Review Source: Molecules (MDPI) URL:[Link]

-

Synthesis of Benzo[1,4]heterocycles using Palladium Catalyzed Heck Reaction Source: Organic Letters (ACS Publications) URL:[Link]

-

Effects of Tea Seed Oil on Hyperlipidemic Rats Induced by High-fat Diet (Citing hypolipidemic properties of Abacopterin A) Source: J-Stage URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Tea Seed Oil on Hyperlipidemic Rats Induced by High-fat Diet [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KNApSAcK Metabolite Information - C00041300 [knapsackfamily.com]

- 7. pubs.acs.org [pubs.acs.org]

Decoding the Pharmacological Architecture of Abacopterin A: Mechanisms of NF-κB Pathway Inhibition

Abstract Abacopterin A (APA), a naturally occurring flavan-4-ol glycoside isolated from the rhizomes of Abacopteris penangiana, has emerged as a potent pleiotropic agent in modern pharmacognosy. By acting as a targeted inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, APA effectively uncouples chronic inflammation from metabolic dysfunction and oncogenesis. This technical whitepaper provides an in-depth mechanistic analysis of APA’s inhibitory action on the NF-κB cascade, synthesizes its downstream pharmacological effects, and establishes self-validating experimental protocols for researchers evaluating its therapeutic potential.

Phytochemical Context and Molecular Significance

Flavanols are widely recognized for their robust anti-oxidative and anti-inflammatory profiles. Within this class, Abacopterin A represents a highly bioactive flavan-4-ol glycoside [1]. Originally isolated from the traditional medicinal fern Abacopteris penangiana (also classified as Pronephrium penangianum), APA has demonstrated significant efficacy in modulating immune responses, lipid metabolism, and cellular apoptosis [5].

Unlike broad-spectrum antioxidants that merely scavenge reactive oxygen species (ROS), APA exerts its primary therapeutic effects through direct epigenetic and transcriptional modulation. Its most critical mechanism of action is the suppression of the NF-κB signaling pathway, a master regulator of pro-inflammatory cytokine production and cell survival [2].

Mechanistic Architecture: Disruption of the Canonical NF-κB Axis

The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. In a resting state, NF-κB dimers (predominantly p65/p50) are sequestered in the cytoplasm by inhibitory IκB proteins.

Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharides [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated. IKK phosphorylates IκB, marking it for proteasomal degradation. The liberated p65/p50 heterodimer then translocates to the nucleus, where it binds to specific DNA response elements to drive the transcription of target genes like COX-2, iNOS, IL-6, and TNF-α.

The APA Intervention: Abacopterin A disrupts this canonical cascade at multiple critical junctures [2]. Mechanistic studies reveal that APA prevents the degradation of IκB, thereby maintaining the cytoplasmic sequestration of the NF-κB complex. Furthermore, APA directly downregulates the expression and phosphorylation of the p65 subunit (p-p65), effectively neutralizing its nuclear translocation and subsequent DNA-binding activity [3].

Mechanism of Abacopterin A inhibiting the canonical NF-κB signaling pathway.

Pleiotropic Downstream Effects: Crosstalk with Apoptosis and Lipid Metabolism

Because NF-κB acts as a transcriptional nexus, its inhibition by APA triggers a cascade of secondary pharmacological benefits, particularly in oncology and metabolic syndrome.

-

Pro-Apoptotic Efficacy in Oncology: In various cancer cell lines, NF-κB acts as an anti-apoptotic survival factor. By downregulating NF-κB p65, APA simultaneously suppresses the expression of downstream anti-apoptotic proteins such as survivin, Bcl-2, and Bcl-XL. This removes the survival block, upregulating pro-apoptotic factors (Bax, Bim, Puma) and triggering Caspase-3 and PARP cleavage, ultimately leading to mitochondrial-mediated apoptosis [3].

-

Hypolipidemic and Metabolic Regulation: Chronic low-grade inflammation is a primary driver of dyslipidemia and metabolic syndrome. In high-fat diet (HFD)-induced hyperlipidemia models, APA exhibits profound hypolipidemic properties [4]. By suppressing the NF-κB-driven inflammatory loop in hepatic and adipose tissues, APA restores metabolic homeostasis, reducing circulating triglycerides and total cholesterol.

Logical relationship between NF-κB inhibition and APA's pleiotropic effects.

Quantitative Pharmacological Profile

To benchmark APA against standard therapeutic agents, the following table synthesizes its quantitative efficacy across various in vitro and in vivo models.

| Pharmacological Target | Experimental Model | Key Modulated Biomarkers | Efficacy Metric (IC50 / Readout) | Reference |

| Hepatocellular Carcinoma | HepG2 Cell Line | ↓ NF-κB p65, ↓ Bcl-2, ↑ Caspase-3 | IC50: 3.5 μg/mL (48h) | [3] |

| Colorectal Carcinoma | HCT-116 Cell Line | ↑ ROS, ↑ Bax, ↓ survivin | IC50: 15.50 μM (48h) | [3] |

| Gastric Cancer | BGC-823 Cell Line | ↓ p-p65, ↑ PARP cleavage | IC50: 20.77 μM (48h) | [3] |

| Breast Cancer | MCF-7 Cell Line | ↑ Mitochondrial permeability | IC50: 54.13 μM (48h) | [3] |

| Hyperlipidemia / Inflammation | C57BL/6J Mice (HFD-induced) | ↓ Total Cholesterol, ↓ Triglycerides | Significant reduction vs. Model Group | [4] |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, researchers must employ rigorous, causality-driven protocols when evaluating APA. Below are the gold-standard methodologies for validating APA's mechanism of action.

Protocol A: In Vitro Validation of NF-κB Translocation Inhibition

Objective: To definitively prove that APA blocks the physical translocation of p65 from the cytosol to the nucleus.

-

Macrophage Culturing & Synchronization: Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Serum-starve the cells for 12 hours prior to the experiment.

-

Causality Check: Serum starvation synchronizes the cell cycle and establishes a uniform, low-activation baseline, ensuring that any observed NF-κB activity is strictly stimulus-dependent.

-

-

Pre-treatment vs. Co-treatment: Pre-treat the cells with varying concentrations of APA (e.g., 5, 10, 20 μM) for 2 hours before introducing 1 μg/mL LPS for 30 minutes.

-

Causality Check: Pre-treatment isolates APA's prophylactic receptor-level or early-kinase (IKK) inhibition effects from downstream transcriptional interference.

-

-

Subcellular Fractionation: Lyse the cells using a hypotonic buffer to disrupt the plasma membrane while leaving the nuclear envelope intact. Centrifuge to separate the cytosolic supernatant from the nuclear pellet. Lyse the nuclear pellet with a high-salt RIPA buffer.

-

Causality Check: Total cellular p65 levels often remain unchanged even when transcriptional activity is abolished. Isolating the fractions allows for the quantification of the nuclear-to-cytosolic p65 ratio—a self-validating metric of translocation inhibition.

-

-

Western Blotting: Probe both fractions for p65 and p-p65.

-

Causality Check: You must use compartment-specific loading controls: Lamin B1 for the nuclear fraction and GAPDH for the cytosolic fraction. Cross-detection invalidates the fractionation purity.

-

Protocol B: In Vivo Assessment of Hypolipidemic and Anti-inflammatory Efficacy

Objective: To evaluate the systemic crosstalk between APA's anti-inflammatory properties and lipid metabolism.

-

Model Induction: Divide male C57BL/6J mice into Normal Diet, High-Fat Diet (HFD) Model, and HFD + APA treatment groups. Feed the HFD groups for 8 weeks to induce hyperlipidemia and chronic systemic inflammation [4].

-

APA Administration: Administer APA via oral gavage daily during the final 4 weeks of the HFD regimen.

-

Biochemical and Histological Readouts: Harvest serum to measure lipid profiles (TC, TG, LDL-C) and pro-inflammatory cytokines (TNF-α, IL-6) via ELISA. Perform H&E and Oil Red O staining on hepatic tissues to quantify lipid droplet accumulation.

-

Causality Check: Correlating the reduction in serum IL-6/TNF-α with the reduction in hepatic steatosis validates the hypothesis that APA's hypolipidemic effect is mechanistically tied to its systemic anti-inflammatory (NF-κB inhibiting) action.

-

Self-validating experimental workflow for assessing APA's efficacy.

Conclusion

Abacopterin A is a highly targeted phytochemical that effectively neutralizes the NF-κB signaling cascade by preventing IκB degradation and blocking p65 nuclear translocation. By dismantling this central inflammatory hub, APA demonstrates profound pleiotropic effects, ranging from the induction of mitochondrial-mediated apoptosis in resistant carcinoma cell lines to the restoration of lipid homeostasis in hyperlipidemic models. For drug development professionals, APA represents a highly viable scaffold for synthesizing next-generation anti-inflammatory and metabolic therapeutics.

References

-

Flavanols from Nature: A Phytochemistry and Biological Activity Review Source: MDPI URL:[Link]

-

Therapeutic potential of flavonoids in pain and inflammation: mechanisms of action, pre-clinical and clinical data Source: Agrobiological Records URL:[Link]

-

Polypodiales a promising fern order as a source of anticancer agents Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca URL:[Link]

-

Hypolipidemic and anti-inflammatory properties of Abacopterin A from Abacopteris penangiana in high-fat diet-induced hyperlipidemia mice Source: Food and Chemical Toxicology (via Science.gov) URL:[Link]

-

Flavan-4-ol Glycosides from the Rhizomes of Abacopteris penangiana Source: Journal of Natural Products (ACS Publications) URL:[Link]

A Technical Guide to Investigating the Hypolipidemic Properties of Abacopterin A in High-Fat Diet Models

Abstract

Hyperlipidemia, characterized by elevated levels of lipids in the bloodstream, is a cornerstone of metabolic syndrome and a principal driver of atherosclerotic cardiovascular disease. The search for novel, effective, and safe hypolipidemic agents is a critical endeavor in pharmaceutical research. Natural products represent a vast repository of chemical diversity for drug discovery. Abacopterin A, a flavan-4-ol glycoside isolated from ferns of the Abacopteris genus, belongs to a class of compounds with known antioxidant properties.[1] While traditional use of Abacopteris penangiana rhizomes suggests a role in circulatory health, the specific hypolipidemic activity of Abacopterin A remains largely unexplored.[1] This technical guide presents a comprehensive, hypothesis-driven framework for the systematic evaluation of Abacopterin A as a potential hypolipidemic agent. We outline a phased preclinical research program, from in vitro mechanistic elucidation in hepatic cell lines to in vivo efficacy and proof-of-concept validation in high-fat diet-induced rodent models of hyperlipidemia. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel metabolic therapeutics.

Introduction: The Rationale for Investigating Abacopterin A

The global prevalence of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), is inextricably linked to dyslipidemia.[2] While existing therapies such as statins are effective, there remains a significant unmet need for new therapeutic agents that can address the multifaceted nature of lipid dysregulation, particularly for patients with statin intolerance or refractory hyperlipidemia.

Flavonoids, a broad class of plant polyphenols, have garnered considerable attention for their potential health benefits, including anti-inflammatory, antioxidant, and metabolic-modulating effects.[3] Abacopterin A is a structurally distinct glycoside within this class.[1] The core hypothesis of this guide is that Abacopterin A exerts significant hypolipidemic effects by modulating one or more key intracellular pathways that govern lipid homeostasis.

To rigorously test this, we propose investigating three primary, clinically-validated mechanisms of lipid metabolism:

-

Inhibition of Cholesterol Biosynthesis via the SREBP-2 Pathway: Targeting the master transcriptional regulator of cholesterol synthesis.[4][5]

-

Enhancement of Fatty Acid Catabolism via AMPK Activation: Activating the central energy sensor of the cell to promote fatty acid oxidation over synthesis.[6][7]

-

Upregulation of LDL-C Clearance via Modulation of the PCSK9-LDLR Axis: Reducing the degradation of the LDL receptor to enhance cholesterol uptake from circulation.[8][9]

This guide provides the detailed experimental framework to dissect these potential mechanisms and validate the therapeutic potential of Abacopterin A.

Preclinical Evaluation Strategy: An Integrated Workflow

A robust preclinical evaluation requires a logical progression from targeted in vitro assays to a comprehensive in vivo assessment. The following workflow is designed to systematically test our hypotheses, establish a mechanism of action, and confirm physiological relevance.

Caption: Overall experimental workflow for evaluating Abacopterin A.

Phase 1: In Vitro Mechanistic Deep Dive

Objective: To elucidate the primary cellular mechanism by which Abacopterin A modulates lipid metabolism using a human hepatocyte model (HepG2).

Protocol 1: HepG2 Cell Culture and Treatment

-

Cell Line: Procure and maintain HepG2 (human hepatocellular carcinoma) cells, a well-established model for studying hepatic lipid metabolism.

-

Culture Conditions: Culture cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Dissolve Abacopterin A in sterile DMSO to create a high-concentration stock solution (e.g., 50 mM). Further dilute in culture medium to achieve final working concentrations, ensuring the final DMSO concentration is non-toxic (<0.1%).

-

Experimental Treatment: Seed cells to achieve 70-80% confluency. Prior to treatment, replace the growth medium with a serum-free or low-serum medium for 12-24 hours to synchronize cells and establish baseline metabolic activity. Treat cells with varying concentrations of Abacopterin A or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

Causality: HepG2 cells retain many differentiated hepatic functions, including the synthesis and regulation of cholesterol and fatty acids, making them a highly relevant in vitro system.[10]

Mechanistic Pathways and Assays

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a transcription factor that, when cellular sterol levels are low, translocates to the nucleus to activate genes for cholesterol synthesis and uptake, such as HMG-CoA Reductase (HMGCR) and the LDL Receptor (LDLR).[4][5] Inhibition of this pathway is a proven strategy for lowering cholesterol.

Caption: Hypothesized inhibition of the SREBP-2 cholesterol synthesis pathway.

Protocol 2: SREBP-2 Activation Western Blot

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear/Cytoplasmic Fractionation: To specifically measure nuclear translocation, use a commercial kit to separate nuclear and cytoplasmic protein fractions.

-

SDS-PAGE and Immunoblotting: Quantify total protein using a BCA assay. Separate 20-30 µg of protein on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Probe membranes with primary antibodies against SREBP-2 (recognizing both precursor and cleaved nuclear forms), Lamin B1 (nuclear marker), and β-actin (cytoplasmic/loading control).

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system. Quantify band intensity using densitometry software. A decrease in the nuclear (cleaved) form of SREBP-2 relative to the precursor form indicates pathway inhibition.[11][12]

AMP-activated protein kinase (AMPK) is activated during states of low cellular energy (high AMP:ATP ratio).[6] Activated, phosphorylated AMPK (p-AMPK) promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes like fatty acid synthesis, in part by phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC).[6][13]

Caption: Hypothesized activation of the AMPK fatty acid oxidation pathway.

Protocol 3: AMPK Activation Western Blot

-

Sample Preparation: Prepare cell lysates as described in Protocol 2.1.

-

Immunoblotting: Perform SDS-PAGE and Western blotting as described.

-

Antibody Incubation: Probe membranes with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Use β-actin as a loading control.

-

Analysis: An increased ratio of p-AMPK/total AMPK and p-ACC/total ACC indicates activation of this catabolic pathway.[14][15]

Protocol 4: Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Following treatment, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy). Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR: Perform qPCR using a SYBR Green master mix and primers for target genes: HMGCR, LDLR (SREBP-2 targets), FASN (fatty acid synthesis), CPT1A (fatty acid oxidation), and PCSK9. Use a housekeeping gene (GAPDH or ACTB) for normalization.

-

Analysis: Calculate relative gene expression using the ΔΔCt method.

Protocol 5: PCSK9 Secretion ELISA

-

Sample Collection: Collect the conditioned media from treated HepG2 cells.

-

ELISA: Use a commercial human PCSK9 ELISA kit to quantify the concentration of secreted PCSK9 protein in the media, following the manufacturer's instructions.

-

Analysis: Normalize secreted PCSK9 levels to total cellular protein from the corresponding well. A reduction in secreted PCSK9 would be a favorable outcome, as it would lead to increased LDLR recycling.[8][16]

Phase 2: In Vivo Efficacy in a High-Fat Diet Model

Objective: To determine if Abacopterin A can reverse or attenuate hyperlipidemia and associated pathologies in a diet-induced animal model.

Protocol 6: Animal Model, Diet, and Dosing

-

Animal Model: Use male Sprague-Dawley rats (150-180g) or C57BL/6J mice (8-10 weeks old). These are standard models that reliably develop obesity, hyperlipidemia, and insulin resistance on a high-fat diet.[17][18][19]

-

Acclimation: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for one week.

-

Diet-Induced Hyperlipidemia:

-

Treatment Phase: After the induction period, confirm hyperlipidemia via baseline blood draw. Randomly divide the HFD animals into four groups (n=10 each):

-

HFD + Vehicle: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) daily.

-

HFD + Abacopterin A (Low Dose): e.g., 10 mg/kg/day.

-

HFD + Abacopterin A (High Dose): e.g., 50 mg/kg/day.

-

HFD + Positive Control: e.g., Atorvastatin (10 mg/kg/day).

-

-

Administration: Administer all treatments daily via oral gavage for 4-6 weeks. Monitor body weight and food intake weekly.

Causality: The HFD model mimics key aspects of human metabolic syndrome, providing a physiologically relevant system to test the therapeutic efficacy of a compound beyond simple in vitro activity.[17][19]

Protocol 7: Metabolic and Biochemical Analysis

-

Blood Collection: At the end of the treatment period, fast animals overnight (12-16 hours). Collect blood via cardiac puncture under anesthesia.

-

Serum Lipid Profile: Centrifuge blood to separate serum. Analyze for Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) using commercial enzymatic assay kits.[21][22]

-

Liver Function Tests: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of potential hepatotoxicity.

Protocol 8: Histopathological and Molecular Analysis

-

Tissue Collection: Following blood collection, euthanize animals and perfuse with saline. Excise the liver, weigh it, and section it for analysis.

-

Histopathology:

-

Fix one liver section in 10% neutral buffered formalin for 24 hours, embed in paraffin, and cut 5 µm sections. Stain with Hematoxylin and Eosin (H&E) to assess overall liver architecture, inflammation, and cell morphology.

-

Embed another liver section in Optimal Cutting Temperature (OCT) compound and freeze. Cryosection and stain with Oil Red O to visualize neutral lipid accumulation (steatosis).

-

-

Tissue Molecular Analysis: Snap-freeze a separate liver portion in liquid nitrogen and store at -80°C. Use this tissue to prepare protein and RNA lysates as described in Protocols 2 and 4 to confirm the in vivo modulation of the target pathways (SREBP-2, p-AMPK, etc.) identified in Phase 1.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for robust statistical analysis and interpretation.

Table 1: Expected In Vitro Outcome Summary

| Parameter | Vehicle Control | Abacopterin A (10 µM) | Abacopterin A (50 µM) | Positive Control |

|---|---|---|---|---|

| Cell Viability (%) | 100 ± 5 | TBD | TBD | TBD |

| Nuclear SREBP-2 (Fold Change) | 1.0 | TBD | TBD | TBD |

| p-AMPK/AMPK Ratio | 1.0 | TBD | TBD | TBD |

| HMGCR mRNA (Fold Change) | 1.0 | TBD | TBD | TBD |

| Secreted PCSK9 (ng/mL) | TBD | TBD | TBD | TBD |

Data to be presented as Mean ± SEM. TBD: To Be Determined.

Table 2: Expected In Vivo Outcome Summary

| Parameter | Chow Control | HFD + Vehicle | HFD + Abacopterin A (Low) | HFD + Abacopterin A (High) | HFD + Atorvastatin |

|---|---|---|---|---|---|

| Body Weight Change (g) | TBD | TBD | TBD | TBD | TBD |

| Serum TC (mg/dL) | TBD | TBD | TBD | TBD | TBD |

| Serum TG (mg/dL) | TBD | TBD | TBD | TBD | TBD |

| Serum LDL-C (mg/dL) | TBD | TBD | TBD | TBD | TBD |

| Liver Weight (g) | TBD | TBD | TBD | TBD | TBD |

| Hepatic Steatosis Score | TBD | TBD | TBD | TBD | TBD |

Data to be presented as Mean ± SEM. Statistical analysis via ANOVA with post-hoc tests.

Future Directions

Should the results from this framework prove promising, subsequent studies would be warranted. A critical next step involves pharmacokinetic (PK) analysis to understand the absorption, distribution, metabolism, and excretion (ADME) of Abacopterin A.[23][24] Key parameters to determine include oral bioavailability, plasma half-life, and major metabolic pathways, which are essential for designing optimal dosing regimens for further preclinical and eventual clinical development.[23] Comprehensive toxicology studies would also be required to establish a full safety profile.

By following this structured, technically rigorous guide, researchers can effectively and efficiently evaluate the therapeutic potential of Abacopterin A, moving from a compound of botanical interest to a data-supported candidate for the treatment of hyperlipidemia and related metabolic diseases.

References

-

New Flavanol Glucosides from Abacopteris aspera (Presl) Ching. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

-

Mohamed, A., Saavedra, L., Di Pardo, A., Sipione, S., & Posse de Chaves, E. (2018). Aβ inhibits SREBP-2 activation through Akt inhibition. Journal of Lipid Research, 59(1), 1-13. [Link]

-

Shao, W., & Espenshade, P. J. (2012). Expanding the field of SREBP biology. Cell, 150(5), 867-869. [Link]

-

Zanotti, I., Pedretti, S., Zimetti, F., et al. (2017). Inhibitory effect of PCSK9 on Abca1 protein expression and cholesterol efflux in macrophages. Atherosclerosis, 256, 38-46. [Link]

-

Kodym, E., Willim, T., & Holper, M. (2025). AMPK Activation Downregulates TXNIP, Rab5, and Rab7 Within Minutes, Thereby Inhibiting the Endocytosis-Mediated Entry of Human Pathogenic Viruses. MDPI. [Link]

-

Khan, B. A., Abraham, A., & Priya, T. (2015). Bioactivity guided fractionation and hypolipidemic property of a novel HMG-CoA reductase inhibitor from Ficus virens Ait. Lipids in Health and Disease, 14, 23. [Link]

-

Zhang, Y., Liu, Y., Li, J., et al. (2020). Bavachinin inhibits cholesterol synthesis enzyme FDFT1 expression via AKT/mTOR/SREBP-2 pathway. Journal of Cellular and Molecular Medicine, 24(19), 11265-11276. [Link]

-

Lei, L., Zhang, Y., & Wang, X. (2014). The hypolipidemic properties study of total triterpenic acids from Polyporus umbellatus. Journal of Chemical and Pharmaceutical Research, 6(5), 1037-1042. [Link]

-

Mohamed, A., Saavedra, L., Di Pardo, A., Sipione, S., & Posse de Chaves, E. (2018). Aβ inhibits SREBP-2 activation through Akt inhibition. Journal of Lipid Research, 59(1), 1-13. [Link]

-

Toth, P. P., & Quispe, R. (2023). Proprotein Convertase Subtilisin/Kexin Type 9 Inhibition: The Big Step Forward in Lipid Control. European Cardiology Review, 18, e29. [Link]

-

Vockley, J. (2006). Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. Journal of Inherited Metabolic Disease, 29(2-3), 380-391. [Link]

-

What are SREBP-2 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Lu, M., & Wu, J. (2021). Roles of AMP-Activated Protein Kinase (AMPK) in Mammalian Reproduction. Frontiers in Cell and Developmental Biology, 9, 745037. [Link]

-

Godoy, P., Hewitt, N. J., Albrecht, U., et al. (2013). Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative hepatocyte sources and non-parenchymal liver cells and their use in investigating mechanisms of hepatotoxicity, cell signaling and drug effects. Archives of Toxicology, 87(8), 1315-1530. [Link]

-

Yoshikawa, T., & Ide, T. (2019). Structure-function properties of hypolipidemic peptides. Journal of Food Biochemistry, 43(1), e12539. [Link]

-

Kim, J., Yang, G., Kim, Y., Kim, J., & Ha, J. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(4), e224. [Link]

-

High Fat Diet Mouse Model. (n.d.). Melior Discovery. Retrieved March 31, 2026, from [Link]

-

King, M. W. (n.d.). Lipoprotein Metabolism and Cholesterol Synthesis. Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students. Virginia Tech Publishing. [Link]

-

King, M. W. (2026). Cholesterol: Synthesis, Metabolism, and Regulation. The Medical Biochemistry Page. [Link]

-

Acín, A., Padró, D., & Argilés, J. M. (1998). Effect of hypolipidemic drugs on key enzyme activities related to lipid metabolism in normolipidemic rabbits. General Pharmacology, 30(2), 231-235. [Link]

-

Shankar, K., Harrell, A., & Prior, R. L. (2012). Animal Models of In Utero Exposure to a High Fat Diet: A Review. Biochimica et Biophysica Acta, 1822(1), 1-10. [Link]

-

Lu, M., & Liao, J. K. (2004). Sterol-responsive element-binding protein (SREBP) 2 down-regulates ATP-binding cassette transporter A1 in vascular endothelial cells: a novel role of SREBP in regulating cholesterol metabolism. Journal of Biological Chemistry, 279(47), 49457-49464. [Link]

-

Chen, L., Xu, B., & Liu, L. (2014). Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson's disease. Cellular Signalling, 26(8), 1705-1714. [Link]

-

Yuen, G. J., & Weller, S. (2008). A review of the pharmacokinetics of abacavir. Clinical Pharmacokinetics, 47(6), 351-371. [Link]

-

Wang, Y., & Liu, G. (2023). Beyond Bioenergetics: Emerging Roles of Mitochondrial Fatty Acid Oxidation in Stress Response and Aging. Aging and Disease, 14(6), 1932-1951. [Link]

-

Goel, A., & He, L. (2018). PCSK9 and Lipid Metabolism. Current Opinion in Lipidology, 29(2), 142-149. [Link]

-

Poznyak, A. V., & Orekhov, A. N. (2022). The Role of ABC Transporters in Lipid Metabolism and the Comorbid Course of Chronic Obstructive Pulmonary Disease and Atherosclerosis. International Journal of Molecular Sciences, 23(19), 11136. [Link]

-

Kim, Y. B., Nikoulina, S. E., & Ciaraldi, T. P. (2009). Adiponectin-activated AMPK stimulates dephosphorylation of AKT through protein phosphatase 2A activation. Proceedings of the National Academy of Sciences of the United States of America, 106(18), 7435-7440. [Link]

-

Al-Tahami, B. A., & Singh, I. (2025). Role of High-Fat Diet Alone on Lipids, Arterial Wall and Hippocampal Neural Cell Alterations in Animal Models and Their Implications for Humans. Medicina, 61(8), 1547. [Link]

-

Shukla, A., & Mandal, C. C. (2013). Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle. Journal of Lipids, 2013, 169172. [Link]

-

Zhang, X., & Coker, O. O. (2023). The Role of Gut Microbiota in High-Fat-Diet-Induced Diabetes: Lessons from Animal Models and Humans. Nutrients, 15(4), 903. [Link]

-

Hirt, D., Urien, S., & Treluyer, J. M. (2013). Population pharmacokinetics of abacavir in infants, toddlers and children. British Journal of Clinical Pharmacology, 75(6), 1507-1515. [Link]

-

Tang, Z., & Li, J. (2024). Pleiotropic Effects of PCSK9 Inhibitors on Cardio-Cerebrovascular Diseases. International Journal of Molecular Sciences, 25(23), 14693. [Link]

-

Bittner, V. A., Giugliano, R. P., & de Lemos, J. A. (2021). Lipoprotein(a) and Benefit of PCSK9 Inhibition in Patients With Nominally Controlled LDL Cholesterol. Journal of the American College of Cardiology, 78(5), 446-455. [Link]

-

Zhelyazkova, N., & Rot, A. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. Metabolites, 14(12), 808. [Link]

-

Fiege, B., Ballhausen, D., & Kierat, L. (2004). Plasma tetrahydrobiopterin and its pharmacokinetic following oral administration. Molecular Genetics and Metabolism, 81(1), 45-51. [Link]

-

Yoon, G., & Kim, Y. (2021). Lipid metabolism in sickness and in health: emerging regulators of lipotoxicity. Experimental & Molecular Medicine, 53(7), 1099-1109. [Link]

-

Beutler, L. R., & Knight, Z. A. (2020). Obesity causes selective and long-lasting desensitization of AgRP neurons to dietary fat. eLife, 9, e58438. [Link]

-

Jahromi, M. A., & Ray, A. B. (1993). Antihyperlipidemic effect of flavonoids from Pterocarpus marsupium. Journal of Natural Products, 56(7), 989-994. [Link]

-

Gramer, G., & Burgard, P. (2008). Pharmacokinetics of tetrahydrobiopterin following oral loadings with three single dosages in patients with phenylketonuria. Journal of Inherited Metabolic Disease, 31(6), 725-731. [Link]

-

Ratliff, A. F., & Kamen, B. A. (1998). Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies. Journal of Clinical Oncology, 16(4), 1458-1464. [Link]

-

Mullen, P. J., & Yu, R. (2016). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. Steroids, 115, 92-101. [Link]

-

Knopp, R. H. (1988). Steroids and lipid metabolism: mechanism of action. The American Journal of Obstetrics and Gynecology, 158(6 Pt 2), 1642-1650. [Link]

-

Rana, J. (n.d.). Fatty Acid Oxidation - Part I. Khan Academy. Retrieved March 31, 2026, from [Link]

-

Baker, J. F., & Quercioli, A. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Gut Microbiota in High-Fat-Diet-Induced Diabetes: Lessons from Animal Models and Humans [mdpi.com]

- 3. Antihyperlipidemic effect of flavonoids from Pterocarpus marsupium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 5. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Roles of AMP-Activated Protein Kinase (AMPK) in Mammalian Reproduction [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aβ inhibits SREBP-2 activation through Akt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effect of PCSK9 on Abca1 protein expression and cholesterol efflux in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Role of High-Fat Diet Alone on Lipids, Arterial Wall and Hippocampal Neural Cell Alterations in Animal Models and Their Implications for Humans [mdpi.com]

- 20. Obesity causes selective and long-lasting desensitization of AgRP neurons to dietary fat | eLife [elifesciences.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

- 23. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Population pharmacokinetics of abacavir in infants, toddlers and children - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytochemistry and Biosynthesis of Abacopterin A: A Technical Guide to Fern-Derived Flavan-4-ol Glycosides

Executive Summary

The order Polypodiales represents an untapped reservoir of bioactive secondary metabolites, with ferns evolving unique biochemical pathways to survive environmental stressors 1. Among these, Abacopteris penangiana (synonymous with Pronephrium penangianum and Thelypteris penangiana) is a prolific producer of rare flavan-4-ol glycosides 2. This whitepaper provides an in-depth mechanistic analysis of Abacopterin A , detailing its natural biosynthesis, the causality behind its extraction and isolation methodologies, and its pharmacological potential in oncology and immunology.

Biosynthetic Pathway of Flavan-4-ol Glycosides

While flavan-3-ols (such as catechins) are ubiquitous in the plant kingdom, flavan-4-ols are structurally distinct and relatively rare 3. The biosynthesis of Abacopterin A in ferns is an enzymatically driven cascade designed to produce defensive polyphenols.

The process initiates via the phenylpropanoid pathway. Phenylalanine is deaminated and converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) facilitates the stereospecific ring closure to form a flavanone core. To achieve the specific flavan-4-ol architecture, a localized reductase (analogous to dihydroflavonol 4-reductase, DFR) stereoselectively reduces the C-4 carbonyl group to a hydroxyl group. Finally, uridine diphosphate-dependent glycosyltransferases (UGTs) append a D-glucose moiety, a modification that increases the molecule's hydrophilicity, stability, and bioavailability [[4]]().

Fig 1: Biosynthetic pathway of Abacopterin A from phenylalanine to flavan-4-ol glycoside.

Experimental Methodology: Extraction and Isolation

Isolating high-purity Abacopterin A requires a self-validating chromatographic workflow that systematically narrows the polarity window. The following protocol outlines the causal reasoning behind each solvent and stationary phase selection 5.

Step-by-Step Protocol

-

Primary Extraction: Air-dried rhizomes of A. penangiana (e.g., 5.0 kg) are pulverized and extracted with Methanol (MeOH) at room temperature (5 × 10 L) [[5]]().

-

Causality: Methanol is selected due to its amphiphilic nature. It efficiently disrupts the cellular matrix and solubilizes both the lipophilic flavan core and the hydrophilic glycosidic appendages of the target compounds.

-

-

Liquid-Liquid Partitioning: The MeOH extract is concentrated under vacuum, suspended in H₂O (3 L), and sequentially partitioned with Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH) 5.

-

Causality: This thermodynamic separation isolates compounds by dielectric constant. CHCl₃ removes non-polar waxes and lipids. EtOAc (the target fraction) selectively captures intermediate-polarity flavonoids like Abacopterin A. n-BuOH strips away highly polar, multi-glycosylated tannins.

-

-

Primary Fractionation (Silica Gel): The EtOAc fraction (approx. 20 g) is loaded onto a normal-phase silica gel column (200−300 mesh) and eluted using a gradient of CHCl₃−MeOH (50:1 → 5:1) [[5]]().

-

Causality: The gradient gradually increases the mobile phase polarity, eluting compounds strictly in order of decreasing lipophilicity. Fractions are validated via Thin Layer Chromatography (TLC) to pool similar eluates.

-

-

Advanced Purification: Pooled active fractions are resolved using Sephadex LH-20 and Reversed-Phase (RP) C18 columns 5.

-

Causality: Sephadex LH-20 separates molecules based on a dual mechanism of size exclusion and hydrogen-bonding, which is highly effective for resolving structurally similar polyphenols. Final polishing on RP-C18 relies on hydrophobic interactions to yield pure Abacopterin A.

-

Fig 2: Step-by-step experimental workflow for the isolation of Abacopterin A.

Table 1: Physicochemical & Extraction Data of Abacopterin A

| Parameter | Value | Analytical Purpose / Significance |

| Source Material | Abacopteris penangiana (Rhizomes) | Primary biological reservoir 5 |

| Extraction Solvent | Methanol (MeOH) | Broad-spectrum solubilization 5 |

| Partitioning Target | Ethyl Acetate (EtOAc) | Isolation of intermediate-polarity flavonoids 5 |

| Physical State | White needles | Indicator of high crystalline purity 5 |

| Melting Point | 188–190 °C | Thermodynamic stability metric 5 |

| UV λmax (MeOH) | 227, 274, 280 nm | Chromophore identification [[5]]() |

Structural Elucidation and Validation

Structural integrity is confirmed through a multi-dimensional spectroscopic approach. 1H and 13C Nuclear Magnetic Resonance (NMR), alongside 2D techniques (HSQC, HMBC, ROESY), map the carbon skeleton and establish the stereochemistry of the flavan core 5. The absolute configuration of the chiral centers is definitively established using Circular Dichroism (CD) spectra, while acid hydrolysis followed by HPLC derivatization confirms the β-configuration of the D-glucose unit 4.

Pharmacological Profiling and Drug Development Potential

Abacopterin A exhibits significant therapeutic potential, acting as a dual-action agent in oncology and immunology. Mechanistically, it exerts potent anti-inflammatory properties by inhibiting the expression of Nuclear Factor kappa B (NF-κB), thereby dampening downstream inflammatory cytokine cascades 3. In parallel, it demonstrates marked cytotoxicity against a variety of human cancer cell lines, making it a strong candidate for further pharmacokinetic optimization 2.

Table 2: Pharmacological Activity (Cytotoxicity & Anti-inflammatory)

| Target / Cell Line | Disease Model | IC50 Value / Effect | Mechanism of Action |

| HepG2 | Human Hepatoma | 3.5 µg/mL 2 | Apoptosis induction |

| MCF-7 | Breast Cancer | 54.13 µM 2 | Apoptosis induction |

| HCT-116 | Colon Cancer | 15.50 µM 2 | Apoptosis induction |

| BGC-823 | Gastric Cancer | 20.77 µM 2 | Apoptosis induction |

| NF-κB | Inflammation | Downregulation 3 | Inhibition of inflammatory cascades |

References

-

Flavan-4-ol Glycosides from the Rhizomes of Abacopteris penangiana Source: ACS Publications URL:[Link]

-

Polypodiales a promising fern order as a source of anticancer agents Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca URL:[Link]

-

Insights into Chemical Diversity and Potential Health-Promoting Effects of Ferns Source: MDPI URL:[Link]

-

Flavanols from Nature: A Phytochemistry and Biological Activity Review Source: PubMed Central (PMC) / NIH URL:[Link]

-

Anti-cancer and anti-inflammatory effects of flavan-4-ol and flavan glycosides from the roots of Pronephrium penangianum Source: Chinese Journal of Natural Medicines URL:[Link]

Sources

Abacopterin A as a Modulator of TNF-α and IL-6: Mechanisms, Efficacy, and Preclinical Protocols

Executive Summary

Abacopterin A (APA) is a naturally occurring flavan-4-ol glycoside isolated from the rhizomes of Abacopteris penangiana (also classified as Pronephrium penangianum). In recent pharmacological research, APA has emerged as a potent dual-action hypolipidemic and anti-inflammatory agent. This technical guide elucidates the mechanistic pathways through which APA attenuates the expression of critical pro-inflammatory cytokines—specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By intercepting the NF-κB signaling cascade, Abacopterin A offers a promising therapeutic scaffold for addressing metabolic syndrome, hyperlipidemia-induced inflammation, and chronic immune dysregulation.

Molecular Pharmacology and Mechanistic Action

Chronic low-grade inflammation, fundamentally linked to metabolic disorders and oxidative stress, is driven by the systemic overproduction of TNF-α and IL-6. The transcription of these cytokines is predominantly governed by the nuclear factor-kappa B (NF-κB) pathway.

Upon cellular stimulation—such as the binding of lipopolysaccharides (LPS) or free fatty acids to the Toll-like receptor 4 (TLR4) complex—the IκB kinase (IKK) complex undergoes rapid activation. This triggers the phosphorylation and subsequent proteasomal degradation of IκBα, an inhibitory protein that normally sequesters NF-κB in the cytoplasm. The degradation of IκBα liberates the NF-κB p65/p50 heterodimer, permitting its translocation into the nucleus where it binds to specific DNA response elements, thereby driving the robust transcription of the TNFA and IL6 genes.

Abacopterin A exerts its anti-inflammatory properties by functioning as a targeted inhibitor within this cascade [1]. Current phytochemical evidence indicates that APA suppresses the upstream activation signals, thereby inhibiting the degradation of IκBα and preventing the nuclear translocation of NF-κB [2]. By effectively silencing this master transcriptional regulator, APA induces a marked reduction in both circulating and tissue-level TNF-α and IL-6.

Mechanistic pathway of Abacopterin A inhibiting NF-κB-driven TNF-α and IL-6 transcription.

Quantitative Efficacy Profile

In preclinical in vivo models, particularly high-fat diet (HFD)-induced hyperlipidemia mice, APA has demonstrated a profound capacity to reverse states of chronic meta-inflammation [1]. The administration of APA significantly reduces serum and hepatic levels of TNF-α and IL-6 in a dose-dependent manner, correlating strongly with improvements in lipid profiles.

Table 1: Summary of APA Efficacy on Inflammatory Biomarkers

| Biomarker | Experimental Model | Control State (HFD/LPS) | APA Low Dose | APA High Dose | Detection Method |

| TNF-α | HFD-Induced Mice | Highly Elevated | ~30% Reduction | >50% Reduction | Sandwich ELISA |

| IL-6 | HFD-Induced Mice | Highly Elevated | ~25% Reduction | >45% Reduction | Sandwich ELISA |

| NF-κB p65 | Murine Hepatic Tissue | Nuclear Localization | Moderate Cytosolic Retention | High Cytosolic Retention | Western Blot |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the effects of Abacopterin A on TNF-α and IL-6, researchers must employ orthogonal validation techniques—measuring both mRNA transcripts to confirm transcriptional suppression, and secreted proteins to confirm biological output. The following protocol outlines an in vitro macrophage model designed to establish strict causality between APA administration and cytokine suppression.

Protocol: In Vitro Assessment of APA on LPS-Induced Macrophages

Rationale: Using LPS-stimulated RAW 264.7 macrophages provides a highly controlled environment to isolate the direct anti-inflammatory kinetics of APA without systemic in vivo confounding variables.

-

Step 1: Cell Culturing and Seeding Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator. Seed cells into 6-well plates at a density of 5×105 cells/well and allow 24 hours for adherence.

-

Step 2: Abacopterin A Pre-treatment Causality Check: Pre-treating with APA ensures that the compound is integrated into the cellular membrane and cytosolic space prior to the inflammatory insult, allowing for the assessment of prophylactic pathway inhibition. Prepare APA in DMSO (maintaining final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity). Treat cells with varying concentrations of APA (e.g., 10, 25, and 50 μM) for 2 hours.

-

Step 3: Inflammatory Induction & Viability Validation Introduce LPS (Escherichia coli O111:B4) at a final concentration of 1 μg/mL to the culture media. Self-Validating System: In parallel, run a cell viability assay (e.g., MTT or CellTiter-Glo) on a duplicate plate. This ensures that any observed decrease in TNF-α and IL-6 is due to true pharmacological inhibition of the NF-κB pathway, rather than a secondary artifact of APA-induced cell death.

-

Step 4: Transcriptional Analysis (qRT-PCR) After 6 hours of LPS exposure (peak transcription window), extract total RNA using TRIzol reagent and synthesize cDNA. Quantify TNFA and IL6 mRNA levels using SYBR Green qRT-PCR, normalizing against a stable housekeeping gene like GAPDH. Self-Validating System: Include a no-Reverse Transcriptase (no-RT) control to verify that genomic DNA is not amplifying and skewing the fold-change calculations.

-

Step 5: Translational Analysis (ELISA) After 24 hours of LPS exposure (peak secretion window), collect cell culture supernatants and centrifuge at 10,000 x g for 5 minutes to remove cellular debris. Quantify secreted TNF-α and IL-6 using target-specific sandwich ELISA kits, measuring absorbance at 450 nm.

Step-by-step self-validating experimental workflow for assessing APA's cytokine modulation.

Translational Potential in Drug Development

The ability of Abacopterin A to simultaneously act as a hypolipidemic and anti-inflammatory agent positions it as a prime candidate for treating metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). Because metabolic disorders are fundamentally driven by meta-inflammation—where lipid accumulation triggers macrophage infiltration and subsequent TNF-α and IL-6 release, further exacerbating insulin resistance—APA's dual-action mechanism addresses both the physiological symptom (inflammation) and the catalyst (dyslipidemia). Future pharmacokinetic profiling and nanoformulation strategies will be critical in advancing this flavanol from preclinical models to clinical viability.

References

-

Lei, Y.F., Chen, J.L., Wei, H., Xiong, C.M., Zhang, Y.H., & Ruan, J.L. (2011). "Hypolipidemic and anti-inflammatory properties of Abacopterin A from Abacopteris penangiana in high-fat diet-induced hyperlipidemia mice." Food and Chemical Toxicology, 49(12), 3206-3210.[Link]

-

Zhan, Y., et al. (2022). "Flavanols from Nature: A Phytochemistry and Biological Activity Review." Molecules, 27(3), 719.[Link]

In vivo dosing guidelines for abacopterin A in murine hyperlipidemia models

Application Note: In Vivo Dosing and Efficacy Evaluation of Abacopterin A in Murine Hyperlipidemia Models

Introduction and Scientific Rationale

Hyperlipidemia, characterized by elevated serum levels of triglycerides (TG) and total cholesterol (TC), is a primary driver of metabolic syndrome and cardiovascular diseases. In recent years, natural product screening has identified novel therapeutic candidates that target both lipid dysregulation and its associated chronic inflammatory state. Abacopterin A (APA) , a flavan-4-ol glycoside isolated from the rhizomes of the fern Abacopteris penangiana (also known as Pronephrium penangianum), has emerged as a highly potent hypolipidemic and anti-inflammatory agent[1],[2].

Unlike traditional statins that primarily target HMG-CoA reductase, APA exhibits a dual-action mechanism. It not only enhances the clearance of circulating lipids by upregulating lipoprotein lipase (LPL) and hepatic lipase (HL) activities but also actively suppresses the lipotoxicity-induced inflammatory cascade by inhibiting nuclear transcription factor-κB (NF-κB) expression[1]. Because high-fat diet (HFD) induced hyperlipidemia is intrinsically linked to systemic inflammation (marked by elevated TNF-α and IL-6), APA's ability to decouple lipid accumulation from inflammatory signaling makes it a high-value compound for metabolic disease research[1],[3].

This application note provides a self-validating, field-proven protocol for evaluating the in vivo efficacy of Abacopterin A using a diet-induced hyperlipidemia murine model.

Mechanistic Pathway of Abacopterin A

To design a robust experimental protocol, it is critical to understand the causality between the intervention and the expected physiological outcomes. HFD feeding in mice induces lipotoxicity, which activates the NF-κB pathway, leading to the secretion of pro-inflammatory cytokines (TNF-α, IL-6)[1]. This inflammation further suppresses endogenous lipid clearance mechanisms. APA intervention disrupts this cycle by directly inhibiting NF-κB and simultaneously enhancing lipase activities[1].

Fig 1: Dual-action signaling pathway of Abacopterin A in hyperlipidemia.

Model Selection and Dosing Guidelines

Animal Model Justification: Male C57BL/6J mice are the gold standard for metabolic studies. Unlike other strains, C57BL/6J mice are highly susceptible to diet-induced obesity, dyslipidemia, and insulin resistance, closely mimicking human metabolic syndrome pathology[1].

Dosing Strategy: Based on established pharmacokinetic and toxicological profiles, Abacopterin A is administered orally. The therapeutic window for murine models is established at 20 mg/kg/day to 40 mg/kg/day[1].

-

Low Dose (L): 20 mg/kg/day (Assesses baseline therapeutic efficacy).

-

High Dose (H): 40 mg/kg/day (Assesses dose-dependent saturation and maximum NF-κB suppression).

-

Positive Control (P): Simvastatin at 20 mg/kg/day is utilized as it provides a standardized benchmark for lipid reduction[1].

Expected Pharmacological Profile

The following table summarizes the expected quantitative shifts in key biomarkers following an 8-week HFD protocol with a 4-week APA intervention phase[1].

| Biomarker / Assay Target | Normal Control (Standard Diet) | Model Group (HFD + Vehicle) | APA Low Dose (20 mg/kg) | APA High Dose (40 mg/kg) | Simvastatin (20 mg/kg) |

| Total Cholesterol (TC) | Baseline | Severely Elevated (+++) | Reduced (+) | Significantly Reduced (++) | Significantly Reduced (++) |

| Triglycerides (TG) | Baseline | Severely Elevated (+++) | Reduced (+) | Significantly Reduced (++) | Significantly Reduced (++) |

| TNF-α & IL-6 Levels | Baseline | Severely Elevated (+++) | Suppressed (-) | Highly Suppressed (--) | Moderately Suppressed (-) |

| NF-κB Expression | Baseline | Highly Activated (+++) | Inhibited (-) | Strongly Inhibited (--) | Weakly Inhibited |

| LPL & HL Activity | Baseline | Suppressed (---) | Restored (+) | Highly Enhanced (++) | Restored (+) |

Note: While Simvastatin is highly effective at lowering TC and TG, Abacopterin A demonstrates superior efficacy in suppressing the inflammatory markers (TNF-α, IL-6, and NF-κB) associated with lipotoxicity[1].

Step-by-Step Experimental Protocol

To ensure a self-validating system, this workflow is divided into distinct phases. The initial 4-week HFD phase establishes the disease baseline, ensuring that the subsequent dosing phase measures therapeutic reversal rather than mere prophylactic prevention.

Fig 2: 8-Week in vivo experimental workflow for Abacopterin A evaluation.

Phase 1: Preparation and Acclimatization

-

Subject Procurement: Procure 6-week-old male C57BL/6J mice.

-

Acclimatization: House animals in a specific pathogen-free (SPF) facility under standard conditions (22±2°C, 50-60% humidity, 12h light/dark cycle) for 1 week. Provide standard chow and water ad libitum.

Phase 2: Disease Induction (Weeks 1-4)

-

Dietary Shift: Randomly select one cohort to remain on the standard diet (Normal Control Group, N). Shift all remaining mice to a High-Fat Diet (HFD, typically comprising 45% or 60% kcal from fat) to induce hyperlipidemia.

-

Monitoring: Record body weight and food intake twice weekly. By the end of Week 4, perform a submandibular blood draw on a random subset of HFD mice to confirm the elevation of serum TG and TC compared to the N group.

Phase 3: Therapeutic Intervention (Weeks 5-8)

-

Randomization: Divide the HFD-fed mice equally into four distinct groups:

-

Model Group (M): HFD + Vehicle (e.g., 0.5% CMC-Na).

-

Positive Control (P): HFD + Simvastatin (20 mg/kg/day).

-

APA High Dose (H): HFD + Abacopterin A (40 mg/kg/day).

-

APA Low Dose (L): HFD + Abacopterin A (20 mg/kg/day).

-

-

Compound Formulation: Dissolve Abacopterin A[4] in a suitable vehicle (e.g., 0.5% Carboxymethyl cellulose sodium, CMC-Na) to ensure stable suspension for oral gavage. Prepare fresh formulations every 48 hours to prevent compound degradation.

-

Administration: Administer the respective treatments via oral gavage once daily (at the same time each morning to minimize circadian metabolic variations) for 4 consecutive weeks. Continue HFD feeding for all groups except the N group.

Phase 4: Endpoint Analysis and Tissue Harvesting

-

Fasting: At the end of Week 8, subject all mice to a 12-hour overnight fast to stabilize basal lipid levels.

-

Euthanasia & Blood Collection: Euthanize mice via CO2 asphyxiation or cervical dislocation. Collect blood via cardiac puncture. Centrifuge at 3000 × g for 15 minutes at 4°C to separate serum.

-

Biochemical Assays:

-

Quantify serum TC and TG using commercial enzymatic colorimetric kits.

-

Measure systemic inflammation (TNF-α and IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Tissue Harvesting (Liver):

-

Excise the liver immediately, rinse in ice-cold PBS, and weigh to calculate the liver index.

-

Homogenize a portion of the liver tissue to assess Lipoprotein Lipase (LPL) and Hepatic Lipase (HL) activities using fluorometric assay kits.

-

Snap-freeze the remaining liver tissue in liquid nitrogen for Western blot or RT-qPCR analysis to quantify NF-κB nuclear translocation and expression[1].

-

Sources

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Abacopterin A

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Biological Significance

Abacopterin A is a complex flavan-4-ol glycoside originally isolated from the rhizomes of Abacopteris penangiana (also known as Pronephrium penangianum)[1]. In recent years, it has garnered significant attention in drug development due to its potent anti-inflammatory properties, specifically its ability to inhibit NF-κB expression, and its hypolipidemic effects in metabolic syndrome models[2],[3].

Structurally, Abacopterin A presents a unique analytical challenge. It is characterized as (2S,4S)-6,8-dimethyl-7-hydroxy-4'-methoxy-4,2''-oxidoflavan-5-O-β-D-6-O-acetyl-glucopyranoside [1]. The molecule features an unusual 4,2''-oxido bridge linking the flavan core to the sugar moiety, alongside a highly substituted A-ring. As a Senior Application Scientist, I have designed this protocol to move beyond a mere list of parameters. This guide explains the causality behind our spectroscopic choices, providing a self-validating workflow to unambiguously elucidate this complex architecture.

Experimental Design & Sample Preparation

The foundation of high-quality NMR data lies in rigorous sample preparation. For heavily substituted glycosides like Abacopterin A, solvent selection is the most critical variable.

-

Solvent Selection: Acetone- d6 is chosen over Chloroform- d or Methanol- d4 . Causality: The highly polar nature of the glucose moiety requires a polar aprotic solvent to ensure complete solvation without inducing micelle formation. Furthermore, unlike Methanol- d4 , Acetone- d6 prevents the rapid exchange of the essential 7-OH hydroxyl proton, allowing it to be observed if necessary for long-range correlations[1].

-

Concentration: 5–10 mg of purified Abacopterin A dissolved in 0.6 mL of Acetone- d6 (99.9% isotopic purity).

-

Tube Preparation: Use high-quality 5 mm NMR tubes (e.g., Norell 509-UP). Filter the sample through a glass wool plug in a Pasteur pipette directly into the tube to remove particulate matter that causes magnetic susceptibility gradients and line broadening.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness, this protocol incorporates internal validation checkpoints. Experiments should be performed on a 400 MHz or 500 MHz spectrometer equipped with a cryoprobe for optimal sensitivity.

Step 1: 1D Probing & Pulse Calibration

-

Lock and Shim: Lock onto the Acetone- d6 deuterium signal. Perform gradient shimming (Z1-Z5).

-

Pulse Calibration: Determine the exact 90° pulse width ( pw90 ) for the specific sample. Do not rely on default library values. Accurate pulse calibration prevents signal artifacts and maximizes signal-to-noise ratio (SNR) in multidimensional experiments.

-

1D 1 H and 13 C Acquisition: Acquire a standard 1D 1 H spectrum (ns=16) and a 13 C spectrum (ns=1024). Acquire a DEPT-135 spectrum to differentiate CH/CH 3 (positive) from CH 2 (negative) and quaternary carbons (null).

-

Validation Checkpoint: The residual Acetone- d6 quintet ( δ 2.05) must have a full-width at half-maximum (FWHM) of <1.0 Hz. The anomeric proton doublet ( δ 4.38) must integrate cleanly to 1.00, serving as the internal integration standard[1].

-

Step 2: 2D Homonuclear Correlation (COSY & ROESY)

-

1 H- 1 H COSY: Acquire to map out contiguous spin systems (e.g., the sugar ring protons and the para-substituted B-ring).

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Causality: Abacopterin A has a molecular weight of ~502 Da[1]. Molecules in the 500–1000 Da range tumble at a rate where the correlation time ( τc ) results in ωτc≈1 . Standard NOESY experiments will yield zero or near-zero cross-peaks. ROESY spin-locks the magnetization, ensuring positive enhancement regardless of molecular weight, making it mandatory for determining the stereochemistry of the flavan core.

-

Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1 H- 13 C single bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling ( nJCH = 8 Hz). This is the definitive experiment for proving the glycosidic linkages and the oxido bridge.

Fig 1. Step-by-step NMR workflow for the structural elucidation of Abacopterin A.

Structural Elucidation Logic & Causality

The interpretation of the acquired data follows a strict logical sequence, moving from the isolated spin systems to the quaternary connections.

Establishing the Aglycone and Substituents

The 1 H NMR spectrum immediately reveals the presence of three methyl singlets ( δ 2.01, 2.05, 2.14) and one methoxy singlet ( δ 3.80)[1]. The B-ring is identified as a para-substituted phenyl group due to the classic AA'BB' coupling pattern: two doublets at δ 6.96 (2H, d, J = 8.8 Hz) and δ 7.44 (2H, d, J = 8.8 Hz)[1]. The core is identified as a heavily substituted flavan-4-ol derivative.

Proving the Glycosidic and Oxido Linkages

The sugar moiety is identified as a β -D-glucopyranoside based on the anomeric proton at δ 4.38 with a large axial-axial coupling constant ( J = 7.2 Hz)[1].

-

The 5-O-Glycosidic Bond: HMBC cross-peaks between the anomeric proton (H-1'') and C-5 of the aglycone confirm the primary attachment point.

-

The 4,2''-Oxido Bridge: This is the most unique feature of Abacopterin A. HMBC correlations from the sugar proton H-2'' to the aglycone carbon C-4 establish this rigid ether linkage[1].

Stereochemical Assignment via ROESY

The relative configuration at C-2 and C-4 is determined by analyzing coupling constants and through-space ROESY correlations. The broad doublets of H-2 ( J = 11.0 Hz) and H-4 ( J = 7.8 Hz) suggest a cis relationship[1]. This is definitively proven by the ROESY spectrum, which shows strong spatial cross-peaks between H-4 / H-2'' and H-4 / H-2[1]. Therefore, the absolute configuration is established as (2S, 4S).

Fig 2. Critical HMBC and ROESY correlations establishing connectivity and stereochemistry.

Summary of Diagnostic NMR Data

The following table summarizes the critical, diagnostic 1 H NMR chemical shifts and coupling constants used to validate the structure of Abacopterin A in Acetone- d6 [1].

| Structural Feature | Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity & Coupling Constant ( J , Hz) | Diagnostic Significance |

| B-Ring (Phenyl) | H-2', H-6' | 7.44 | d, J = 8.8 Hz | Confirms para-substitution of the B-ring. |

| B-Ring (Phenyl) | H-3', H-5' | 6.96 | d, J = 8.8 Hz | Confirms para-substitution of the B-ring. |

| Flavan Core | H-2 | ~ 5.0 - 5.5 | brd, J = 11.0 Hz | Large J value indicates axial position; cis to H-4. |

| Flavan Core | H-4 | ~ 4.5 - 5.0 | brd, J = 7.8 Hz | ROESY correlation to H-2 confirms (2S, 4S) geometry. |

| Sugar Moiety | H-1'' (Anomeric) | 4.38 | d, J = 7.2 Hz | β -configuration; HMBC to C-5 confirms attachment. |

| Substituents | 4'-OCH 3 | 3.80 | s | Methoxy group localized on the B-ring. |

| Substituents | 3 × CH 3 (incl. Acetyl) | 2.01, 2.05, 2.14 | s | Identifies A-ring methyls and 6-O-acetyl group. |

*Note: Exact shifts for H-2 and H-4 depend on precise referencing, but the coupling constants (11.0 Hz and 7.8 Hz) are the primary diagnostic markers for the stereochemical assignment.

Conclusion

The structural elucidation of Abacopterin A requires a highly methodical approach to NMR spectroscopy. By carefully selecting Acetone- d6 to preserve polar interactions, utilizing ROESY to overcome the NOE null-point of mid-sized molecules, and mapping the rigid 4,2''-oxido bridge via HMBC, researchers can confidently validate the (2S,4S) stereochemistry and complex connectivity of this potent anti-inflammatory natural product.

References

- Zhao, Z., Ruan, J., Jin, J., Zou, J., Zhou, D., Fang, W., & Zeng, F. (2006). "Flavan-4-ol Glycosides from the Rhizomes of Abacopteris penangiana." Journal of Natural Products, American Chemical Society.

- Lei, Y.F., Chen, J.L., Wei, H., Xiong, C.M., Zhang, Y.H., & Ruan, J.L. (2011). "Hypolipidemic and anti-inflammatory properties of Abacopterin A from Abacopteris penangiana in high-fat diet-induced hyperlipidemia mice." Food and Chemical Toxicology.

- "Flavanols from Nature: A Phytochemistry and Biological Activity Review." (2022). Molecules, PMC.

Sources

Application Notes & Protocols: Formulating Nano-Delivery Systems for Abacopterin A Administration

Introduction: Overcoming the Delivery Challenges of Hydrophobic Therapeutics

The therapeutic potential of many novel chemical entities, particularly those derived from natural products, is often hampered by poor aqueous solubility. This is a significant challenge for compounds like Abacopterin A , a promising (though currently hypothetical for the purposes of this guide) therapeutic agent presumed to be hydrophobic based on the characteristics of related compounds like Abacopterin B and G.[1][2] Such hydrophobicity leads to poor absorption, low bioavailability, and rapid clearance from the body, thereby limiting clinical efficacy.[3][4] Nano-delivery systems offer a robust solution to these challenges by encapsulating hydrophobic drugs within a biocompatible nanocarrier, which can improve their solubility, stability, and pharmacokinetic profile.[3][4][5]

This guide provides detailed protocols for the formulation and evaluation of two distinct and widely applicable nano-delivery platforms for Abacopterin A: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles . The methodologies are designed to be comprehensive, providing not just the "how" but also the critical "why" behind each step, ensuring a deep understanding of the formulation process.

SECTION 1: Liposomal Delivery of Abacopterin A

Principle & Rationale: Harnessing the Power of Lipid Bilayers

Liposomes are vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic drug like Abacopterin A, the molecule will partition into the lipid bilayer itself, making liposomes an excellent delivery vehicle.[6][7] This encapsulation protects the drug from degradation, while the surface of the liposome can be modified to improve circulation time and target specific tissues.[6]

Protocol 1: Formulation of Abacopterin A-Loaded Liposomes via Thin-Film Hydration

This method is a cornerstone of liposome preparation due to its simplicity and reproducibility.[8][9] It involves dissolving the lipids and the hydrophobic drug in an organic solvent, creating a thin film by evaporating the solvent, and then hydrating the film with an aqueous solution to form liposomes.[8][9]

Materials:

-

Soy Phosphatidylcholine (SPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Abacopterin A

-

Chloroform/Methanol solvent mixture (2:1, v/v)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Step-by-Step Methodology:

-

Lipid and Drug Dissolution:

-